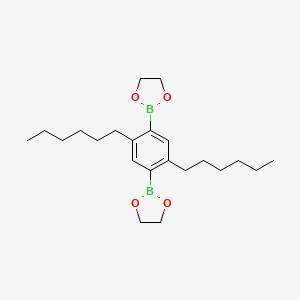

2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester

Description

Structure and Synthesis:

The compound 2,5-bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester (molecular formula: C₁₈H₃₂B₂O₄, CAS: A4511) features a benzene ring substituted with two hexyl groups at the 2- and 5-positions and two boronic acid ethylene glycol ester moieties at the 1- and 4-positions . The hexyl chains enhance lipophilicity, while the boronic ester groups enable dynamic covalent bonding with diols, a key feature in self-healing hydrogels and responsive materials .

Properties

IUPAC Name |

2-[4-(1,3,2-dioxaborolan-2-yl)-2,5-dihexylphenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36B2O4/c1-3-5-7-9-11-19-17-22(24-27-15-16-28-24)20(12-10-8-6-4-2)18-21(19)23-25-13-14-26-23/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOITFXJYMWNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=C(C=C2CCCCCC)B3OCCO3)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674652 | |

| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883741-17-1 | |

| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester, also known as 2,5-Dihexyl-1,4-benzene-diboronic acid ethylene glycol ester, is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C22H36B2O4

- Molecular Weight : 386.14 g/mol

- CAS Number : 883741-17-1

- Density : 1.01 g/cm³ (predicted)

- Boiling Point : 541.7 °C (predicted) .

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation. For instance, compounds similar to 2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) have been shown to induce apoptosis in various cancer cell lines through the modulation of cell signaling pathways .

Antibacterial Activity

The antibacterial efficacy of boronic acid derivatives has been documented against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymatic activities. In particular, studies have highlighted their effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Case Studies

- Anticancer Activity : In a study evaluating the effects of boronic acid derivatives on cancer cells, it was found that treatment with these compounds led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell proliferation and demonstrated a dose-dependent response .

- Antibacterial Testing : A series of experiments were conducted where varying concentrations of this compound were tested against bacterial cultures. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective antibacterial activity at concentrations as low as 50 µg/mL .

Data Table: Biological Activity Summary

| Activity Type | Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 - 100 µM | Reduced viability (dose-dependent) |

| Antibacterial | E. coli | 50 - 200 µg/mL | Inhibition of growth |

| Antibacterial | S. aureus | 50 - 200 µg/mL | Inhibition of growth |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. This interaction can lead to:

- Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine residues in active sites of enzymes.

- Cell Cycle Arrest : By disrupting proteasome function, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester, a compound with significant potential in various scientific applications, has garnered attention for its unique properties and functionalities. This article explores its applications in scientific research, particularly in organic synthesis, materials science, and biomedical fields.

Chemical Properties and Structure

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in various applications such as drug delivery systems and sensor technologies. The hexyl groups enhance its solubility in organic solvents, making it suitable for various chemical reactions.

Organic Synthesis

Cross-Coupling Reactions

this compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules. The boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds.

| Reaction Type | Substrates | Products | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides + Boronic Acids | Biaryl Compounds | |

| Stille Coupling | Aryl Halides + Stannanes | Biaryl Compounds |

Materials Science

Polymer Chemistry

In materials science, this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-links through boron-diol interactions allows for the development of robust materials with tailored properties.

Nanocomposites

The incorporation of this compound into nanocomposites has shown improved electrical conductivity and mechanical strength. These materials are particularly useful in electronic applications where lightweight and durable components are essential.

Biomedical Applications

Drug Delivery Systems

The boronic acid functionality allows for selective binding to glucose, making this compound a candidate for glucose-responsive drug delivery systems. This application is particularly relevant in diabetes management, where controlled release of insulin can be achieved by modulating glucose levels.

Biosensors

Due to its affinity for diols, this compound can be employed in the design of biosensors for detecting carbohydrates and other biomolecules. The reversible binding mechanism provides a sensitive platform for real-time monitoring of biological processes.

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of a glucose-responsive polymer incorporating this compound for insulin delivery. The system showed a significant reduction in blood glucose levels in diabetic rat models when triggered by elevated glucose concentrations .

Case Study 2: Sensor Development

Researchers developed a biosensor using this compound that exhibited high sensitivity towards glucose detection. The sensor was able to detect glucose concentrations as low as 0.1 mM with rapid response times .

Comparison with Similar Compounds

Key Properties :

- Dynamic Covalent Bonding : The boronic ester bonds form reversibly with diols (e.g., polysaccharides, PEG derivatives) under specific pH conditions .

- pKa : The ethylene glycol ester lowers the pKa compared to free boronic acids, favoring diol binding at neutral to basic pH (~7–9) .

- Solubility : The hexyl substituents increase solubility in organic solvents, distinguishing it from hydrophilic analogs like 1,3-benzenediboronic acid (BDBA) .

Applications :

Primarily used in biomedical hydrogels for tissue engineering, drug delivery, and sensors due to its tunable mechanical properties and self-healing behavior .

Structural and Functional Analogues

1,3-Benzenediboronic Acid (BDBA)

- Structure : Lacks hexyl groups; contains two boronic acid groups directly attached to a benzene ring .

- Properties :

- Applications : Used in PEG-based hydrogels for self-healing applications but requires catechol-functionalized diols, which are prone to oxidation .

Key Difference : The hexyl groups in 2,5-bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester enhance solubility in organic phases and reduce reliance on oxidation-prone diols like catechol .

Phenylboronic Acid Pinacol Ester

- Structure : Boronic acid esterified with pinacol (bulky diol) instead of ethylene glycol .

- Properties :

- Applications : Common in Suzuki-Miyaura cross-coupling reactions; less suited for hydrogels due to slow equilibration .

Key Difference : Ethylene glycol esters exhibit faster binding kinetics and better hydrogel adaptability than pinacol derivatives .

Bis(2-ethylhexyl) Terephthalate (DOTP)

- Structure : Phthalate ester with 2-ethylhexyl chains (CAS: 6422-86-2) .

- Properties: Non-boronic ester; acts as a plasticizer with high thermal stability. Hydrophobic but lacks dynamic covalent bonding capabilities.

Key Difference : Unlike DOTP, the boronic ester functionality in this compound enables pH-responsive behavior and self-healing .

Comparative Data Table

Reactivity and Stability Insights

- Deboronation Resistance : Hexyl groups provide steric protection, reducing deboronation compared to unsubstituted boronic acids .

- pH Sensitivity : Ethylene glycol esters exhibit optimal diol binding at physiological pH (7–8), unlike catechol-based systems requiring acidic pH (~4) .

- Thermal Stability : Superior to BDBA due to alkyl chain stabilization, enabling use in thermally processed polymers .

Q & A

Q. What are the recommended synthetic pathways for preparing 2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential alkylation and boronation steps. A benzene core is first functionalized with hexyl groups via Friedel-Crafts alkylation, followed by boronic acid esterification using ethylene glycol as a protecting agent. Key steps include:

- Alkylation : Use Lewis acids (e.g., AlCl₃) to introduce hexyl groups at the 2,5-positions .

- Boronation : Protect boronic acid groups with ethylene glycol under anhydrous conditions to prevent hydrolysis .

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by HPLC (>97% purity, as per catalog standards) .

Q. How should researchers characterize this compound, and what spectral data are critical?

- Methodological Answer : Characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hexyl chain integration (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic proton environments (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₈H₃₂B₂O₄, theoretical 334.08 g/mol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability, as boronic esters degrade above 150°C .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of boronic ester groups. Use amber vials to avoid photodegradation, as light exposure can induce ester cleavage .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on:

- Catalyst Choice : Pd(PPh₃)₄ promotes coupling at sterically accessible boronic ester sites, while bulky ligands (e.g., SPhos) enhance selectivity for hindered positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields for electron-deficient aryl partners .

Monitor reaction progress via TLC and isolate intermediates to confirm regiochemical outcomes.

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Purity Variations : Trace moisture degrades boronic esters; use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to balance activity vs. side reactions .

Reproduce experiments with rigorous controls (e.g., inert atmosphere, standardized reagents) and report detailed reaction parameters.

Q. What novel applications exist for this compound in materials science?

- Methodological Answer : Its hexyl chains and boronic ester groups enable:

- Supramolecular Assembly : Use as a linker in covalent organic frameworks (COFs) for gas storage; optimize porosity via solvent-assisted thermal annealing .

- Polymer Functionalization : Incorporate into conjugated polymers via Sonogashira coupling to tune optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.